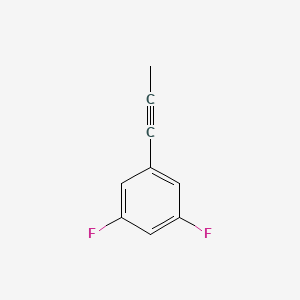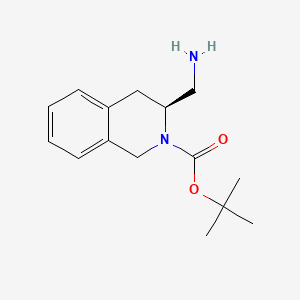
(S)-3-Aminométhyl-2-boc-3,4-dihydro-1H-isoquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is a chiral isoquinoline derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the tert-butoxycarbonyl (boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the design of molecular probes for studying biological processes.
Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available isoquinoline.
Boc Protection: The nitrogen atom of isoquinoline is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Reduction: The protected isoquinoline undergoes reduction using a suitable reducing agent like lithium aluminum hydride to form the dihydroisoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Boc protection and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Mécanisme D'action
The mechanism of action of (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific bioactive molecule synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.
3-Aminomethyl-2-boc-isoquinoline: Lacks the dihydro component, leading to different reactivity and stability.
N-Boc-3,4-dihydroisoquinoline: Similar structure but without the aminomethyl group.
Uniqueness
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline is unique due to its chiral nature and the presence of both the boc protecting group and the aminomethyl group. This combination provides a versatile scaffold for the synthesis of a wide range of bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

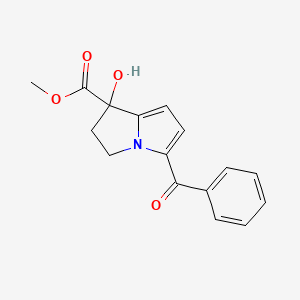
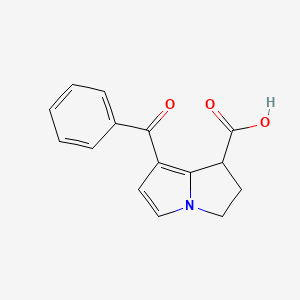
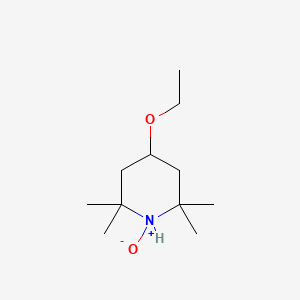
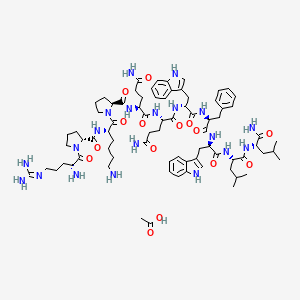
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
